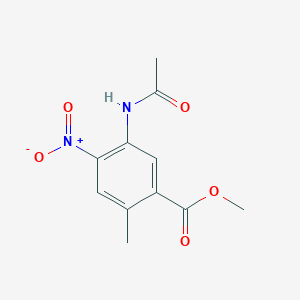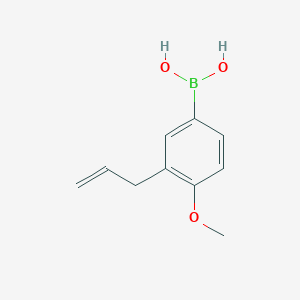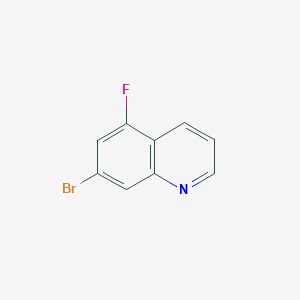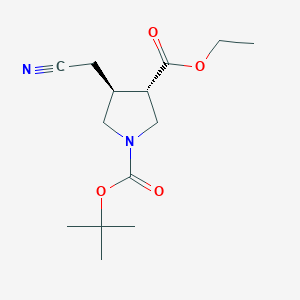
1-(tert-Butoxycarbonyl)-4-(cyclobutanecarbonyl)piperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-4-(cyclobutanecarbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with tert-butoxycarbonyl and cyclobutanecarbonyl groups. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-4-(cyclobutanecarbonyl)piperazine-2-carboxylic acid typically involves multiple steps, starting with the protection of the piperazine ring. The tert-butoxycarbonyl (Boc) group is commonly introduced using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine. The cyclobutanecarbonyl group can be introduced through acylation reactions using cyclobutanecarbonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-purity reagents to minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-(tert-Butoxycarbonyl)-4-(cyclobutanecarbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclobutanecarbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(tert-Butoxycarbonyl)-4-(cyclobutanecarbonyl)piperazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(cyclobutanecarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The cyclobutanecarbonyl group can participate in various chemical reactions, influencing the overall reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid: Lacks the cyclobutanecarbonyl group, making it less complex.
4-(Cyclobutanecarbonyl)piperazine-2-carboxylic acid: Lacks the Boc group, affecting its reactivity and protection capabilities.
Uniqueness
1-(tert-Butoxycarbonyl)-4-(cyclobutanecarbonyl)piperazine-2-carboxylic acid is unique due to the presence of both the Boc and cyclobutanecarbonyl groups. This combination allows for selective reactions and protection strategies that are not possible with simpler compounds.
Propiedades
IUPAC Name |
4-(cyclobutanecarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5/c1-15(2,3)22-14(21)17-8-7-16(9-11(17)13(19)20)12(18)10-5-4-6-10/h10-11H,4-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNSRDYKYCRDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Methoxy-methyl-carbamoyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid benzyl ester](/img/structure/B8121105.png)


![Tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine-4(4AH)-carboxylate](/img/structure/B8121121.png)





![4-[(tert-Butoxycarbonylisobutylamino)-methyl]-benzoic acid](/img/structure/B8121159.png)

